molecular formula C9H17NO2 B15256070 1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid

1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid

Cat. No.: B15256070
M. Wt: 171.24 g/mol
InChI Key: CYRPCYHFILONPM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentane ring substituted with an aminomethyl group and an ethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of certain enzymes or receptors, thereby influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound of significant interest due to its versatile applications in various scientific fields Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for research and industrial purposes

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(aminomethyl)-3-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-2-7-3-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

CYRPCYHFILONPM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)C(=O)O

Origin of Product

United States

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